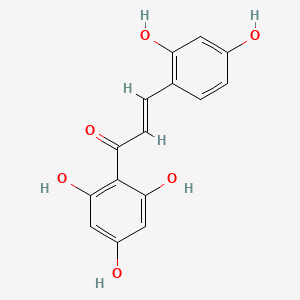

2,2',4,4',6'-Pentahydroxychalcone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O6 |

|---|---|

Molecular Weight |

288.25 g/mol |

IUPAC Name |

(E)-3-(2,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H12O6/c16-9-3-1-8(12(19)5-9)2-4-11(18)15-13(20)6-10(17)7-14(15)21/h1-7,16-17,19-21H/b4-2+ |

InChI Key |

MDRJIGPMMMALHB-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C(=O)C2=C(C=C(C=C2O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC(=O)C2=C(C=C(C=C2O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of 2,2',4,4',6'-Pentahydroxychalcone in Plants

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The precise biosynthetic pathway for 2,2',4,4',6'-Pentahydroxychalcone in plants is not extensively documented in publicly available scientific literature. This guide, therefore, presents a detailed overview of the well-established general chalcone biosynthesis pathway, which provides the foundational knowledge for understanding the formation of various chalcone structures, including the principles that would govern the synthesis of the target pentahydroxychalcone.

Introduction

Chalcones are a class of plant secondary metabolites that serve as central precursors for the biosynthesis of a wide array of flavonoids. These compounds play crucial roles in plant physiology, including pigmentation, defense against pathogens and UV radiation, and symbiotic nitrogen fixation[1]. The hydroxylation pattern of the chalcone molecule is a key determinant of its biological activity and the subsequent flavonoid structures it can form. This guide focuses on the core principles of chalcone biosynthesis, with a specific interest in the formation of pentahydroxylated chalcones like this compound.

The Core Biosynthetic Pathway of Chalcones

The biosynthesis of chalcones is a part of the broader phenylpropanoid pathway. The central enzyme responsible for the formation of the characteristic C6-C3-C6 chalcone backbone is Chalcone Synthase (CHS) , a type III polyketide synthase[1].

The overall reaction catalyzed by CHS involves the condensation of one molecule of a starter Coenzyme A (CoA) ester (most commonly p-coumaroyl-CoA) with three molecules of malonyl-CoA.

-

p-Coumaroyl-CoA: This starter molecule is derived from the amino acid L-phenylalanine through a series of enzymatic reactions in the general phenylpropanoid pathway. Key enzymes involved are Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). The hydroxylation at the 4-position of the B-ring is thus established before the chalcone is synthesized[2].

-

Malonyl-CoA: This extender unit is produced from acetyl-CoA by the action of Acetyl-CoA Carboxylase (ACC).

The CHS enzyme functions as a homodimer, with each monomer containing an active site. The catalytic cycle can be summarized in the following steps:

-

Starter Molecule Loading: The reaction is initiated by the transfer of the p-coumaroyl group from p-coumaroyl-CoA to a conserved cysteine residue in the active site of CHS.

-

Polyketide Chain Elongation: Three successive decarboxylative condensations of malonyl-CoA molecules extend the polyketide chain. In each step, a molecule of malonyl-CoA is decarboxylated to form a reactive enolate, which then attacks the growing polyketide chain.

-

Cyclization and Aromatization: The resulting linear tetraketide intermediate undergoes an intramolecular Claisen condensation to form the A-ring of the chalcone. Subsequent aromatization leads to the formation of the final chalcone product. In the case of naringenin chalcone, this is 2',4',4',6'-tetrahydroxychalcone[1][3].

The formation of a pentahydroxychalcone with a hydroxyl group at the 2-position of the A-ring is not a standard output of the CHS reaction with p-coumaroyl-CoA. Two primary hypotheses can be considered for its biosynthesis:

-

Alternative Starter Molecule: CHS has been shown to exhibit some substrate promiscuity[4][5]. It is conceivable that a different starter molecule, already possessing the dihydroxy substitution pattern on the B-ring (e.g., caffeoyl-CoA), could be utilized by a specific CHS isozyme. However, this would lead to a different hydroxylation pattern on the B-ring (3,4-dihydroxy) rather than the A-ring. The formation of a 2-hydroxy A-ring would require a different polyketide folding, which is not typical for CHS.

-

Post-Chalcone Modification: A more plausible mechanism is the hydroxylation of a pre-existing chalcone, such as naringenin chalcone (2',4',4',6'-tetrahydroxychalcone), by a specific hydroxylase enzyme[2]. This hydroxylation would likely be catalyzed by a cytochrome P450 monooxygenase or a 2-oxoglutarate-dependent dioxygenase.

Data Presentation: Enzyme Kinetics

Quantitative data for the biosynthesis of this compound is scarce. The following table summarizes kinetic parameters for Chalcone Synthase with its most common substrate, p-coumaroyl-CoA, leading to the formation of naringenin chalcone. This provides a baseline for understanding the efficiency of the core reaction.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Chalcone Synthase (Petroselinum hortense) | p-Coumaroyl-CoA | 1.6 | 1.7 | 1.1 x 106 | [4] |

| Chalcone Synthase (Medicago sativa) | p-Coumaroyl-CoA | 2.5 | - | - | F. Kreuzaler & K. Hahlbrock (1972) |

| Chalcone Synthase (Arabidopsis thaliana) | p-Coumaroyl-CoA | ~5.4 | - | - | [2] |

Note: The kinetic parameters can vary depending on the plant species, the specific isozyme, and the assay conditions.

Experimental Protocols

This protocol provides a general method for determining the activity of CHS by measuring the formation of the chalcone product, which has a characteristic absorbance maximum.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

p-Coumaroyl-CoA solution (in potassium phosphate buffer)

-

Malonyl-CoA solution (in potassium phosphate buffer)

-

Purified CHS enzyme or plant protein extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, p-coumaroyl-CoA, and malonyl-CoA in a cuvette.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the CHS enzyme or plant protein extract to the cuvette and mix immediately.

-

Monitor the increase in absorbance at the wavelength corresponding to the chalcone product (e.g., ~370 nm for naringenin chalcone) over time.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the chalcone product.

This protocol describes a general approach for the separation and quantification of chalcones from plant extracts using High-Performance Liquid Chromatography with UV detection.

Materials:

-

Plant material

-

Extraction solvent (e.g., methanol)

-

HPLC system with a C18 column and UV detector

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Chalcone standards

Procedure:

-

Extraction: Homogenize the plant material in the extraction solvent. The extract can be further purified using solid-phase extraction (SPE)[6][7][8].

-

HPLC Analysis:

-

Quantification:

-

Identify the chalcone peaks by comparing their retention times with those of the standards.

-

Quantify the amount of each chalcone by integrating the peak area and comparing it to a standard curve generated with known concentrations of the chalcone standards.

-

Mandatory Visualizations

Caption: General biosynthetic pathway of chalcones in plants.

Caption: Workflow for a spectrophotometric chalcone synthase assay.

Caption: Workflow for a stable isotope labeling experiment.

Conclusion

The biosynthesis of chalcones in plants is a well-characterized process, with Chalcone Synthase playing a pivotal role. While the specific pathway leading to this compound is not definitively established, the fundamental principles of chalcone synthesis and subsequent hydroxylation provide a strong framework for its investigation. Further research, potentially utilizing modern metabolomic and proteomic approaches, is necessary to elucidate the precise enzymatic steps involved in the formation of this and other uniquely hydroxylated chalcones. Such knowledge will be invaluable for the metabolic engineering of plants to produce novel flavonoids with enhanced biological activities for applications in medicine and agriculture.

References

- 1. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Creation and Physiological Relevance of Divergent Hydroxylation Patterns in the Flavonoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Substrate specificity of chalcone synthase from Petroselinum hortense. Formation of phloroglucinol derivatives from aliphatic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in silico studies of chalcone synthase variant 2 in Boesenbergia rotunda and its substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. preprints.org [preprints.org]

- 8. preprints.org [preprints.org]

- 9. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of 2,2',4,4',6'-Pentahydroxychalcone

An In-depth Technical Guide on the Core Chemical and Physical Properties of 2,2',4,4',6'-Pentahydroxychalcone

This guide provides a detailed overview of the chemical and physical properties, experimental protocols, and biological activities of this compound. Due to the limited availability of data for this specific isomer, information on the closely related and more extensively studied 2',4',6',3,4-Pentahydroxychalcone (Eriodictyol chalcone) is also included for comparative purposes. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Pentahydroxychalcones are a class of natural and synthetic flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two substituted aromatic rings. The properties of these compounds can vary significantly based on the position of the hydroxyl groups.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the related isomer, 2',4',6',3,4-Pentahydroxychalcone.

Table 1: Physicochemical Properties of Pentahydroxychalcones

| Property | This compound | 2',4',6',3,4-Pentahydroxychalcone (Eriodictyol chalcone) |

| Molecular Formula | C₁₅H₁₂O₆[1] | C₁₅H₁₂O₆[2][3] |

| Molecular Weight | 288.25 g/mol [1] | 288.25 g/mol [2][3] |

| Boiling Point | Data not available | 595.90 °C[2] |

| Melting Point | Not well-defined[4] | Data not available |

| CAS Number | Not available | 73692-51-0[2][5] |

Qualitative Properties

Solubility:

-

This compound: Soluble in sodium hydroxide solution and acetone; slightly soluble in ethyl alcohol and acetic acid; insoluble in diethyl ether, water, and benzene.[4]

-

2',4',6',3,4-Pentahydroxychalcone: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); insoluble in water.[6]

Appearance:

Experimental Protocols

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde, which can be catalyzed by an acid or a base.

Synthesis of this compound

The following protocol is based on a patented synthesis method.[4]

Materials:

-

Dry phloroacetophenone (16.8 g, 0.1 mol)

-

2,4-dihydroxy-benzaldehyde

-

Acetic acid (50 cc)

-

Stirrer

Procedure:

-

Dissolve 16.8 g (0.1 mol) of dry phloroacetophenone in 50 cc of acetic acid in a flask equipped with a stirrer.

-

Add the 2,4-dihydroxy-benzaldehyde to the solution.

-

Stir the mixture to ensure homogeneity.

-

The product is typically isolated by precipitation with water and then purified.

General Workflow for Chalcone Synthesis

The following diagram illustrates a general workflow for the synthesis and characterization of chalcones.

Caption: General workflow for chalcone synthesis.

Biological Activities and Signaling Pathways

Chalcones exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6][7][8][9][10][11][12] The biological effects of these compounds are often mediated through their interaction with various cellular signaling pathways. While specific pathways for this compound have not been elucidated, the pathways modulated by the related flavanone, eriodictyol, provide valuable insights.

Eriodictyol has been shown to modulate pathways involved in oxidative stress and inflammation, such as the Nrf2/ARE, NF-κB, PI3K/Akt, and MAPK signaling pathways.[13][14] It is plausible that pentahydroxychalcones interact with similar pathways.

Plausible Signaling Pathway for Pentahydroxychalcone's Anti-inflammatory and Antioxidant Effects

The following diagram illustrates a potential signaling pathway through which a pentahydroxychalcone may exert its antioxidant and anti-inflammatory effects, based on the known activities of related flavonoids.

Caption: Plausible signaling pathway for pentahydroxychalcone.

References

- 1. PhytoBank: Showing alpha-2',4,4',6'-pentahydroxychalcone (PHY0044110) [phytobank.ca]

- 2. 2',4',6',3,4-Pentahydroxychalcone | 73692-51-0 | FP65728 [biosynth.com]

- 3. GSRS [precision.fda.gov]

- 4. US3686319A - 2,4,6-trihydroxy chalcone derivatives - Google Patents [patents.google.com]

- 5. Eriodictyol chalcone | C15H12O6 | CID 5461154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pentahydroxychalcones: Structure, Stereochemistry, and Synthesis

An important clarification regarding the nomenclature: The initial request for information on "2,2',4,4',6'-Pentahydroxychalcone" refers to a molecular structure that is highly improbable within the standard chemical framework of chalcones. The numbering system for chalcones designates the A-ring (derived from acetophenone) with primed numbers (2' to 6') and the B-ring (from benzaldehyde) with unprimed numbers (2 to 6). A "2,2'" substitution pattern on the core structure is therefore not feasible. It is concluded that the query likely contains a typographical error. This guide will focus on two common and well-documented isomers of pentahydroxychalcone: 2',3,4,4',6'-Pentahydroxychalcone and 2',4',6',3,4-Pentahydroxychalcone . These compounds are of significant interest to researchers for their biological activities.

2',4',6',3,4-Pentahydroxychalcone

Also known as Eriodictyol chalcone, this compound is a natural flavonoid with notable antioxidant and anti-inflammatory properties.

Structure and Stereochemistry

The structure of 2',4',6',3,4-Pentahydroxychalcone is characterized by a three-carbon α,β-unsaturated carbonyl system linking two phenyl rings. The A-ring is a phloroglucinol (1,3,5-trihydroxybenzene) moiety, while the B-ring is a catechol (3,4-dihydroxybenzene) group.

-

IUPAC Name : (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one[3]

-

Stereochemistry : The presence of the double bond in the enone bridge allows for E/Z isomerism. The trans or (E)-isomer is generally more stable and more commonly described in the literature. The molecule is achiral.[2]

Quantitative Data

The following tables summarize key quantitative data for the characterization of 2',4',6',3,4-Pentahydroxychalcone.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₆ | [1][2] |

| Molecular Weight | 288.25 g/mol | [1][2] |

| Boiling Point | 595.90 °C | [2] |

| Appearance | Yellow crystalline powder | [4] |

Table 2: Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹H NMR | The vinylic protons (H-α and H-β) typically appear as doublets with a coupling constant (J) of around 15-16 Hz, confirming the (E)-configuration. Aromatic protons appear in the range of 6.0-7.5 ppm. The phenolic hydroxyl protons are often observed as broad singlets. | [5] |

| ¹³C NMR | The carbonyl carbon (C=O) signal is typically found in the range of δ 186-197 ppm. The α- and β-carbons of the enone system appear at approximately δ 116-128 and δ 137-145 ppm, respectively. | [5] |

| Mass Spec. (MS) | [M+H]⁺ : m/z 289.0707. Key fragment ions often correspond to the cleavage of the chalcone backbone, yielding ions related to the A- and B-rings. Common fragments include m/z 163, 153, and 271. | [3] |

| [M-H]⁻ : m/z 287.0561. | [3] |

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation:

This is the most common method for synthesizing chalcones. It involves the base- or acid-catalyzed condensation of an acetophenone derivative with a benzaldehyde derivative.

-

Reactants : 2',4',6'-Trihydroxyacetophenone (from phloroglucinol) and 3,4-Dihydroxybenzaldehyde (protocatechualdehyde).

-

Detailed Protocol (Acid-Catalyzed) :

-

Dissolve 8.4 g (0.05 mol) of dry phloroacetophenone and 7.5 g (0.05 mol) of 3,4-dihydroxy-benzaldehyde in 50 cc of acetic acid in an Erlenmeyer flask equipped with a stirrer.

-

Add 3 cc of concentrated hydrochloric acid to the mixture. An intense color will form, followed by complete dissolution.

-

Allow the solution to stand at room temperature.

-

Precipitate the product by pouring the reaction mixture into 500 cc of cold water.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry in the presence of potassium hydroxide.[6]

-

Signaling Pathways

Chalcones are known to modulate various signaling pathways, often due to their antioxidant and anti-inflammatory properties. While specific data for this exact isomer is limited, chalcones, in general, have been shown to interact with pathways such as NF-κB and STAT3.

Caption: General inhibitory action of chalcones on NF-κB and STAT3 signaling pathways.

2',3,4,4',6'-Pentahydroxychalcone

This isomer is also a naturally occurring flavonoid and has been the subject of chemical and biological studies.

Structure and Stereochemistry

The core structure is similar to its isomer, but with a different hydroxylation pattern on the B-ring.

-

IUPAC Name : (E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4,6-tetrahydroxyphenyl)prop-2-en-1-one (Note: IUPAC name can vary based on numbering preferences, the structure remains the same).

-

Stereochemistry : Similar to its isomer, it exists as (E) and (Z)-isomers, with the (E)-isomer being more prevalent. It is also an achiral molecule.

Quantitative Data

Table 3: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₆ | [7][8] |

| Molecular Weight | 288.25 g/mol | [7][8] |

| Melting Point | 262-264 °C | [8] |

| Appearance | Yellow flakes | [8] |

Table 4: Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹³C NMR | The ketone carbonyl (C=O) appears at δ 192.5 ppm. | [8] |

| Mass Spec. (EI-MS) | [M]⁺ : m/z 288. | [8] |

| UV-Vis | λmax at 225, 287, and 330 nm. | [8] |

Experimental Protocols

Synthesis via Protected Intermediates:

Due to the reactivity of the multiple hydroxyl groups, synthesis may involve protection-deprotection steps.

-

Reactants : A protected form of 2',3,4',6'-tetrahydroxyacetophenone and 3,4-dihydroxybenzaldehyde.

-

Detailed Protocol (example with methoxymethyl ether protection) :

-

Synthesize 2'-hydroxy-3,4,4',6'-tetrakis(methoxymethoxy)chalcone from the corresponding protected acetophenone and benzaldehyde.

-

To 5.19 g of the protected chalcone, add 20 ml of methanol to form a suspension.

-

Add 40 ml of a hydrochloric acid/methanol reagent to the suspension.

-

Stir the mixture at 60°C for 15 minutes to effect deprotection.

-

Isolate and purify the resulting 2',3,4,4',6'-pentahydroxychalcone.[9]

-

Synthesis Workflow

The general synthesis of pentahydroxychalcones can be visualized as a two-step process involving the preparation of the acetophenone precursor followed by the Claisen-Schmidt condensation.

Caption: A generalized workflow for the synthesis of pentahydroxychalcones.

References

- 1. 2',4',6',3,4-PENTAHYDROXYCHALCONE synthesis - chemicalbook [chemicalbook.com]

- 2. 2',4',6',3,4-Pentahydroxychalcone | 73692-51-0 | FP65728 [biosynth.com]

- 3. Eriodictyol chalcone | C15H12O6 | CID 5461154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR spectrum [chemicalbook.com]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. US3686319A - 2,4,6-trihydroxy chalcone derivatives - Google Patents [patents.google.com]

- 7. 2',3,4,4',6'-Pentahydroxychalcone | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

Biological activities of polyhydroxychalcones

An In-depth Technical Guide on the Biological Activities of Polyhydroxychalcones

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhydroxychalcones, a subclass of flavonoids, are characterized by a 1,3-diaryl-2-propen-1-one backbone with multiple hydroxyl group substitutions. These naturally occurring compounds, and their synthetic derivatives, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive overview of the principal biological activities of polyhydroxychalcones, including their anticancer, anti-inflammatory, antimicrobial, antioxidant, enzyme inhibitory, and neuroprotective effects. We present quantitative data in structured tables, detail key experimental protocols, and visualize core mechanisms and workflows using Graphviz diagrams to offer a thorough resource for researchers and drug development professionals.

Introduction to Polyhydroxychalcones

Chalcones are open-chain flavonoids that serve as precursors in the biosynthesis of other flavonoids in plants.[3] Their basic structure consists of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system. The presence and position of hydroxyl (-OH) groups on these aromatic rings are critical determinants of their biological activity.[1][4] Polyhydroxychalcones are synthesized in nature via the phenylpropanoid pathway and can be efficiently produced in the laboratory through methods like the Claisen-Schmidt condensation.[5][6] Their diverse pharmacological properties make them promising scaffolds for the development of novel therapeutic agents.[2][7]

Anticancer Activities

Polyhydroxychalcones have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][8]

Quantitative Data: Anticancer Activity

The anticancer potential of polyhydroxychalcones is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Time (h) | Reference |

| Phloretin (PA) | MCF-7 (Breast) | 15 µM | 24 | [3] |

| Phloretin (PA) | MCF-7 (Breast) | 11.5 µM | 48 | [3] |

| Phloretin (PA) | T47D (Breast) | 17.5 µM | 24 | [3] |

| Phloretin (PA) | T47D (Breast) | 14.5 µM | 48 | [3] |

| Licochalcone (LC) | A549, MCF-7, T24 | 45 µg/mL | 24 | [3] |

| Chalcone Derivative 2 | T47D (Breast) | 44.67 µg/mL | - | [9] |

| Chalcone Derivative 1 | T47D (Breast) | 72.44 µg/mL | - | [9] |

| 3-Benzyloxy Chalcone 5 | HuH-7 (Liver) | 5.59 µM | - | [10] |

| Chalcone Derivative 12 | IGR-39 (Melanoma) | 12 µM | - | [7] |

| Triazole Chalcone | MCF-7 (Breast) | 1.27 µM | 24 | [10] |

| Triazole Chalcone | MCF-7 (Breast) | 0.02 µM | 48 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard for evaluating the cytotoxic potential of compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This can be quantified by dissolving the formazan crystals in a suitable solvent and measuring the absorbance.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the polyhydroxychalcone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining the IC50 of polyhydroxychalcones.

Anti-inflammatory Activities

Polyhydroxychalcones exert anti-inflammatory effects by modulating various cellular pathways involved in the inflammatory response.[7] They can inhibit the production of pro-inflammatory mediators like prostaglandins and nitric oxide, and suppress the activation of immune cells such as neutrophils and macrophages.[6][11]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Target/Stimulant | Inhibition | Concentration | Reference |

| Butein | PGE2 Production | COX-2 | 40 ± 8% | 50 µM | [12] |

| Compound 1 | β-glucuronidase Release | fMLP/CB (Neutrophils) | IC50 = 1.6 ± 0.2 µM | - | [6] |

| Compound 1 | Lysozyme Release | fMLP/CB (Neutrophils) | IC50 = 1.4 ± 0.2 µM | - | [6] |

| Compound 11 | Nitric Oxide (NO) Formation | LPS (Microglia) | IC50 = 0.7 ± 0.06 µM | - | [6] |

Experimental Protocol: Inhibition of Neutrophil Degranulation

This protocol measures the ability of a compound to inhibit the release of granular enzymes (e.g., β-glucuronidase, lysozyme) from activated neutrophils.[6][11]

Principle: Neutrophils, when stimulated, release the contents of their granules, which contain enzymes that contribute to inflammation. The activity of these released enzymes can be measured spectrophotometrically to quantify the extent of degranulation.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from rat peritoneal fluid or human whole blood using density gradient centrifugation.

-

Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of the test polyhydroxychalcone for 10-15 minutes at 37°C.

-

Stimulation: Stimulate the neutrophils with an activating agent such as formyl-Met-Leu-Phe (fMLP) in combination with cytochalasin B (CB) for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Enzyme Assay:

-

β-glucuronidase: Transfer the supernatant to a new plate. Add a substrate solution (e.g., p-nitrophenyl-β-D-glucuronide) and incubate. Stop the reaction and measure the absorbance to quantify the released p-nitrophenol.

-

Lysozyme: Measure the lysozyme activity in the supernatant by monitoring the decrease in turbidity of a bacterial suspension (e.g., Micrococcus lysodeikticus).

-

-

Data Analysis: Calculate the percentage inhibition of enzyme release compared to the stimulated control. Determine IC50 values from the dose-response curve.

Antimicrobial Activities

Polyhydroxychalcones exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[5][13] Their effectiveness is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.

Quantitative Data: Antimicrobial Activity

Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| O-OH Chalcone | MRSA (Clinical Isolates) | 25-50 | 50-100 | [13] |

| M-OH Chalcone | MRSA (Clinical Isolates) | 98.7 ± 43.3 | - | [13] |

| P-OH Chalcone | MRSA (Clinical Isolates) | 108.7 ± 29.6 | - | [13] |

| (±)-Bartericin A | Staphylococcus aureus | 25 | - | [14] |

| (±)-Bartericin A | Bacillus subtilis | 25 | - | [14] |

| Angusticornin B | Escherichia coli AG100A | 16 (with inhibitor) | - | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[15]

Principle: A standardized suspension of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth after incubation is the MIC.

Methodology:

-

Compound Preparation: Prepare a stock solution of the polyhydroxychalcone in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microbe + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

(Optional) MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and plate it onto an agar medium. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.

Antioxidant Activities

The hydroxyl groups on the aromatic rings of polyhydroxychalcones enable them to act as potent antioxidants by donating hydrogen atoms or electrons to neutralize free radicals.[1][16]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of ~1.0 at 517 nm. Prepare various concentrations of the test polyhydroxychalcone and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the test compound or standard with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

-

IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Enzyme Inhibition

Polyhydroxychalcones can act as inhibitors of various enzymes, a property that underlies many of their therapeutic effects. A notable target is tyrosinase, a key enzyme in melanin biosynthesis, making these compounds relevant for treating hyperpigmentation disorders.[17]

Quantitative Data: Tyrosinase Inhibition

| Compound | Substrate | Inhibition Type | IC50 / Ki Value | Reference |

| Chalcone 6k | - | Activator (Melanin Production) | 237% of control | [17] |

| Compound 1c | L-tyrosine | Competitive | Ki = 3.2-80 nM | [18] |

| Compound 1c | L-DOPA | Competitive | Ki = 0.4-10 µM | [18] |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, a readily available and commonly used model enzyme.[18][19]

Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, which then forms colored melanin pigments. The rate of dopachrome formation, an intermediate in the melanin pathway, can be monitored spectrophotometrically at ~475-490 nm. An inhibitor will reduce the rate of this color formation.[19][20]

Methodology:

-

Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 6.5-6.8), the test polyhydroxychalcone at various concentrations, and mushroom tyrosinase solution. Kojic acid is often used as a positive control inhibitor.

-

Pre-incubation: Incubate the mixture for 10 minutes at room temperature (25°C) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the substrate, L-tyrosine or L-DOPA.

-

Kinetic Measurement: Immediately measure the absorbance at ~475 nm at regular intervals (e.g., every minute) for a set duration (e.g., 20-60 minutes) to determine the reaction rate (slope of absorbance vs. time).

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration.

-

Determine the IC50 value from the dose-response curve.

-

For kinetic analysis, perform the assay with varying concentrations of both substrate and inhibitor. A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) can be used to determine the type of inhibition (competitive, non-competitive, etc.).[18][21]

-

Mechanisms of Action: Modulation of Signaling Pathways

The diverse biological activities of polyhydroxychalcones stem from their ability to interact with and modulate multiple intracellular signaling pathways. This pleiotropic effect makes them potent agents against complex diseases like cancer and chronic inflammation.[22][23]

Key Modulated Pathways

-

NF-κB Pathway: Many chalcones inhibit the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation and cell survival.[14] They can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory and pro-survival genes.

-

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Some chalcones, like Licochalcone E, can activate Nrf2, leading to its translocation to the nucleus and the upregulation of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NQO1.[24] This is a key mechanism for their antioxidant and neuroprotective effects.

-

MAPK and PI3K/Akt Pathways: Chalcones can modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.[8][25] These pathways are critical for cell proliferation, differentiation, and apoptosis. By inhibiting these pathways, chalcones can suppress cancer cell growth and induce apoptosis.

Visualizing Signaling Modulation

Caption: Dual modulation of Nrf2 and NF-κB pathways by chalcones.

Conclusion

Polyhydroxychalcones represent a versatile and pharmacologically significant class of compounds. Their well-documented activities against cancer, inflammation, microbial infections, oxidative stress, and specific enzymes highlight their immense therapeutic potential. The structure-activity relationship, particularly the influence of hydroxylation patterns, is a key area of ongoing research that promises the development of more potent and selective derivatives. This guide provides foundational data, protocols, and mechanistic insights to aid researchers and scientists in harnessing the potential of polyhydroxychalcones for novel drug discovery and development. Further preclinical and clinical investigations are warranted to translate these promising in vitro findings into effective therapeutic applications.[1][2]

References

- 1. Hydroxy Chalcones and Analogs with Chemopreventive Properties [mdpi.com]

- 2. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of some novel bioactive polyhydroxy chalcones [wisdomlib.org]

- 6. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. activeconceptsllc.com [activeconceptsllc.com]

- 20. activeconceptsllc.com [activeconceptsllc.com]

- 21. Khan Academy [khanacademy.org]

- 22. Dietary polyphenols suppress chronic inflammation by modulation of multiple inflammation-associated cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Licochalcone E activates Nrf2/antioxidant response element signaling pathway in both neuronal and microglial cells: therapeutic relevance to neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antioxidant Defenses: A Technical Guide to the Mechanisms of 2,2',4,4',6'-Pentahydroxychalcone

For Immediate Release

This technical guide offers an in-depth exploration of the potential antioxidant mechanisms of 2,2',4,4',6'-Pentahydroxychalcone. While direct experimental data for this specific chalcone is not extensively available in current literature, this document provides a comprehensive framework for its investigation based on the known antioxidant properties of the broader chalcone family. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols and conceptual pathways to facilitate further research into this promising compound.

Chalcones, a class of open-chain flavonoids, are recognized for their significant antioxidant properties, which are largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups.[1][2] These compounds can neutralize harmful free radicals and modulate cellular antioxidant defense systems, making them attractive candidates for the development of novel therapeutic agents against oxidative stress-related diseases.[3][4]

Core Antioxidant Mechanisms of Chalcones

The antioxidant action of chalcones is generally understood to occur through two primary pathways: direct radical scavenging and indirect cellular mechanisms involving the modulation of signaling pathways and antioxidant enzymes.

Direct Radical Scavenging

Chalcones, rich in hydroxyl groups, can directly donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating damaging radical chain reactions. The antioxidant capacity of chalcones is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[1][3]

Indirect Cellular Mechanisms

Beyond direct scavenging, chalcones can exert their antioxidant effects by influencing endogenous antioxidant systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of protective genes, including those for antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[5][6]

Furthermore, chalcones have been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular responses to oxidative stress.[7] By influencing these pathways, chalcones can impact cell survival and inflammatory responses.

Proposed Antioxidant Mechanism of this compound

Based on the general behavior of polyhydroxylated chalcones, it is hypothesized that this compound exhibits its antioxidant effects through a combination of direct radical scavenging and the activation of the Nrf2 pathway. The five hydroxyl groups are expected to confer potent free radical scavenging activity. Additionally, the electrophilic nature of the α,β-unsaturated ketone core could enable it to interact with Keap1, the negative regulator of Nrf2, leading to Nrf2 activation and the subsequent expression of antioxidant enzymes.

Quantitative Data on Antioxidant Activity

As of the date of this publication, specific quantitative data (e.g., IC50 values) for the antioxidant activity of this compound are not available in the reviewed literature. Researchers are encouraged to perform the assays detailed in this guide to determine these values. The following table is provided as a template for data presentation.

| Assay | IC50 (µM) of this compound | Standard (e.g., Ascorbic Acid, Trolox) IC50 (µM) |

| DPPH Radical Scavenging | Data to be determined | Insert value |

| ABTS Radical Scavenging | Data to be determined | Insert value |

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for key antioxidant and cellular assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation : Prepare a 100 µM solution of DPPH in methanol. Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.[8]

-

Reaction : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solutions.[8]

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.[8]

-

Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration.[10]

ABTS Radical Scavenging Assay

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.

-

Reagent Preparation : Prepare the ABTS radical cation by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS radical solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11][12]

-

Reaction : Add 10 µL of the chalcone solution at various concentrations to 190 µL of the diluted ABTS radical solution.[12]

-

Incubation : Incubate the mixture for 6 minutes at room temperature.[12]

-

Measurement : Measure the absorbance at 734 nm.[11]

-

Calculation : Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of SOD to dismutate superoxide radicals.

-

Sample Preparation : Prepare cell or tissue lysates in a suitable buffer on ice. Centrifuge to remove debris.[13][14]

-

Reaction Mixture : Use a commercial SOD assay kit which typically utilizes a tetrazolium salt that is reduced by superoxide radicals to a colored formazan product. The SOD in the sample inhibits this reaction.[15]

-

Measurement : The absorbance is read at approximately 450 nm.[15]

-

Calculation : SOD activity is calculated based on the percentage of inhibition of the formazan formation compared to a control without the sample. One unit of SOD is often defined as the amount of enzyme that inhibits the rate of formazan formation by 50%.[15]

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

-

Principle : The assay is based on the reaction of catalase with methanol in the presence of H2O2 to produce formaldehyde, which is then measured colorimetrically with a chromogen like Purpald.[16]

-

Reaction : Incubate the sample with a known concentration of H2O2.[17]

-

Measurement : The disappearance of H2O2 can be monitored spectrophotometrically at 240 nm, or the production of a colored product from a coupled reaction can be measured at a specific wavelength (e.g., 520 nm or 490 nm depending on the kit).[4][5][17]

-

Calculation : Catalase activity is determined by the rate of H2O2 decomposition, which is proportional to the change in absorbance over time.[17]

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the reduction of hydroperoxides by GPx using glutathione (GSH) as a substrate.

-

Principle : The assay often couples the GPx reaction with the reduction of oxidized glutathione (GSSG) by glutathione reductase, which consumes NADPH.[18][19]

-

Reaction : The sample is incubated with a reaction mixture containing GSH, glutathione reductase, and NADPH. The reaction is initiated by adding a substrate like cumene hydroperoxide or hydrogen peroxide.[20][21]

-

Measurement : The rate of NADPH disappearance is monitored by measuring the decrease in absorbance at 340 nm.[18][22]

-

Calculation : GPx activity is calculated from the rate of decrease in absorbance, which is proportional to the rate of NADPH oxidation.[18]

Western Blot Analysis for Nrf2 and MAPK Signaling

This technique is used to detect the expression levels of key proteins in signaling pathways.

-

Cell Lysis : Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[23]

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[23]

-

SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[23]

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][23][24]

-

Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]

-

Analysis : Quantify the band intensities using densitometry software and normalize to the loading control.[1]

Visualizing the Antioxidant Pathways

The following diagrams, generated using Graphviz, illustrate the proposed antioxidant mechanisms of this compound.

Caption: Direct radical scavenging by this compound.

Caption: Nrf2 pathway activation by this compound.

References

- 1. Chalcone-Derived Nrf2 Activator Protects Cognitive Function via Maintaining Neuronal Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 6. mdpi.com [mdpi.com]

- 7. A Simple Assay for Measuring Catalase Activity: A Visual Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcea.org [ijcea.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. resources.bio-techne.com [resources.bio-techne.com]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. mmpc.org [mmpc.org]

- 17. Catalase - Assay | Worthington Biochemical [worthington-biochem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. scispace.com [scispace.com]

- 20. content.abcam.com [content.abcam.com]

- 21. researchgate.net [researchgate.net]

- 22. nwlifescience.com [nwlifescience.com]

- 23. Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ccrod.cancer.gov [ccrod.cancer.gov]

A Technical Guide to the Anti-inflammatory Properties of Pentahydroxychalcones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention for their diverse pharmacological activities. Among these, their anti-inflammatory potential is of particular interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anti-inflammatory properties of pentahydroxychalcones and their derivatives. It summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows. While the parent 2′,3,4,4′,6′-pentahydroxychalcone has shown limited activity in some assays, its derivatives, particularly with methoxy substitutions, exhibit potent anti-inflammatory effects, highlighting the critical role of structural modifications in modulating biological activity. This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, neurodegenerative disorders, and cancer. Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the search for safer and more effective alternatives.

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors of flavonoids and are abundant in edible plants. Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This scaffold is amenable to a wide range of chemical modifications, leading to a diverse library of natural and synthetic derivatives with a broad spectrum of biological activities. Pentahydroxychalcones, characterized by the presence of five hydroxyl groups on their aromatic rings, and their derivatives are a subclass of chalcones that have been investigated for their anti-inflammatory properties. This guide will delve into the scientific evidence supporting these properties, the experimental methods used for their assessment, and the molecular pathways they modulate.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of pentahydroxychalcones and their derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings, focusing on the inhibition of inflammatory mediators and enzymes.

Table 1: In Vitro Inhibition of Inflammatory Mediators and Enzymes by Pentahydroxychalcone Derivatives

| Compound | Assay System | Target | Measurement | Result | Reference |

| 2′,3,4,4′,6′-Pentahydroxychalcone (5OH) | Human whole blood | COX-2 | PGE2 Production | No activity observed | [1][2] |

| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (a pentamethoxy derivative) | RAW 264.7 macrophages | COX-2 | Inhibition | IC50: 0.092 µM | [3][4] |

| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (a pentamethoxy derivative) | RAW 264.7 macrophages | 5-LOX | Inhibition | IC50: 0.136 µM | [3][4] |

| (E)-1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | RAW 264.7 macrophages | TNF-α | Inhibition | IC50: 7.9 ± 0.6 μM | [5] |

| (E)-1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | RAW 264.7 macrophages | IL-1β | Inhibition | IC50: 12.3 ± 1.5 μM | [5] |

| (E)-1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | RAW 264.7 macrophages | IL-6 | Inhibition | IC50: 2.1 ± 1.0 μM | [5] |

Table 2: In Vivo Anti-inflammatory Activity of a Pentamethoxy Chalcone Derivative

| Compound | Animal Model | Assay | Dosage | % Inhibition of Edema | Reference |

| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one | Carrageenan-induced rat paw edema | Paw Edema Volume | Not Specified | 78.28% | [3][4] |

Note: The data presented highlights that while the parent pentahydroxychalcone showed no activity in the tested model, its methoxy and amino-hydroxy substituted derivatives display potent anti-inflammatory effects. This underscores the importance of structure-activity relationship (SAR) studies in chalcone-based drug discovery.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of chalcones, including pentahydroxychalcone derivatives, are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).

Chalcone derivatives have been shown to inhibit the NF-κB pathway at multiple levels. Some can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. Others have been found to directly inhibit the phosphorylation of the p65 subunit of NF-κB, which is crucial for its transcriptional activity.[6][7][8]

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. Upon activation by stimuli like LPS, a cascade of phosphorylation events leads to the activation of JNK, ERK, and p38. These activated MAPKs then phosphorylate and activate various transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes.

Several chalcone derivatives have been demonstrated to suppress the phosphorylation of JNK, ERK, and p38 in response to inflammatory stimuli, thereby downregulating the expression of inflammatory mediators.[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of pentahydroxychalcones.

In Vitro Assays

This assay assesses the ability of a compound to inhibit COX-2 activity in a physiologically relevant ex vivo model.

-

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Anticoagulant (e.g., heparin).

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound (pentahydroxychalcone derivative) dissolved in a suitable solvent (e.g., DMSO).

-

Reference COX-2 inhibitor (e.g., celecoxib).

-

Phosphate-buffered saline (PBS).

-

Prostaglandin E2 (PGE2) ELISA kit.

-

-

Procedure:

-

Draw venous blood into tubes containing an anticoagulant.

-

Aliquot the blood into microcentrifuge tubes.

-

Pre-incubate the blood with various concentrations of the test compound or reference inhibitor for a specified time (e.g., 30 minutes) at 37°C. A vehicle control (solvent alone) should be included.

-

Induce inflammation by adding LPS (e.g., 10 µg/mL final concentration) to all tubes except the negative control.

-

Incubate the blood for a specified period (e.g., 24 hours) at 37°C.

-

Centrifuge the tubes to separate the plasma.

-

Collect the plasma and store at -80°C until analysis.

-

Quantify the concentration of PGE2 in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated control.

-

This assay evaluates the effect of a compound on the production of key inflammatory mediators in a murine macrophage cell line.

-

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound (pentahydroxychalcone derivative).

-

Griess reagent for NO measurement.

-

ELISA kits for TNF-α, IL-6, and IL-1β.

-

MTT or similar assay for cell viability.

-

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of approximately 5 x 10^5 cells/mL and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A vehicle control and an LPS-only control should be included.

-

After incubation, collect the cell culture supernatant.

-

For NO measurement: Mix an aliquot of the supernatant with an equal volume of Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

-

For cytokine measurement: Use the remaining supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's protocols.

-

For cell viability: Perform an MTT assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

-

Calculate the percentage inhibition of NO and cytokine production for each concentration of the test compound.

-

In Vivo Assay

This is a classic and widely used model of acute inflammation to assess the in vivo anti-inflammatory activity of compounds.

-

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g).

-

Carrageenan (1% w/v in sterile saline).

-

Test compound (pentahydroxychalcone derivative) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Reference anti-inflammatory drug (e.g., indomethacin).

-

Plethysmometer for measuring paw volume.

-

-

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound or reference drug orally or intraperitoneally at various doses. The control group receives the vehicle only.

-

After a specific period (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema for each treated group is calculated relative to the control group.

-

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of a compound on the protein expression and phosphorylation status of key signaling molecules.

-

Materials:

-

RAW 264.7 cells or other suitable cell line.

-

LPS.

-

Test compound.

-

Cell lysis buffer.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for total and phosphorylated forms of p65, IκBα, JNK, ERK, and p38.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

-

-

Procedure:

-

Treat cells with the test compound and/or LPS as described in the in vitro assay protocol.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the investigation of the anti-inflammatory properties of pentahydroxychalcones.

Conclusion

Pentahydroxychalcones and their derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. While the parent pentahydroxychalcone structure may not exhibit significant activity in all assays, strategic modifications, such as the introduction of methoxy and amino groups, can dramatically enhance their potency. The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of pentahydroxychalcone-based therapeutics. Further research focusing on structure-activity relationships and in vivo efficacy in various disease models is warranted to fully elucidate their therapeutic potential.

References

- 1. sciforum.net [sciforum.net]

- 2. sciforum.net [sciforum.net]

- 3. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [genescells.ru]

- 4. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Licochalcone A significantly suppresses LPS signaling pathway through the inhibition of NF-kappaB p65 phosphorylation at serine 276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of nuclear factor-κB p65 phosphorylation by 3,4-dihydroxybenzalacetone and caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Anticancer Potential of 2,2',4,4',6'-Pentahydroxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of natural and synthetic compounds, are precursors to flavonoids and exhibit a wide range of biological activities, including significant anticancer potential.[1][2] This technical guide focuses on the prospective anticancer properties of a specific polyhydroxychalcone, 2,2',4,4',6'-Pentahydroxychalcone. While direct experimental data for this particular compound is limited in the current scientific literature, this document extrapolates its potential based on the well-documented anticancer activities of structurally similar polyhydroxy- and polymethoxychalcones. This guide outlines the probable mechanisms of action, including the induction of apoptosis and cell cycle arrest, and provides detailed, standardized experimental protocols for the evaluation of its cytotoxic and mechanistic properties. The information herein is intended to serve as a foundational resource for researchers initiating studies on the anticancer therapeutic applications of this compound.

Introduction to Chalcones and Their Anticancer Activity

Chalcones (1,3-diaryl-2-propen-1-ones) are a prominent class of compounds in the flavonoid family, widely distributed in edible plants.[2] Their characteristic α,β-unsaturated ketone moiety is crucial for their diverse biological activities.[3] Numerous studies have demonstrated the potent in vitro and in vivo anticancer effects of various chalcone derivatives against a multitude of cancer types, including but not limited to breast, colon, lung, prostate, and liver cancers.[1][4][5]

The anticancer mechanisms of chalcones are multifaceted and include:

-

Induction of Apoptosis: Activation of intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][6][7]

-

Cell Cycle Arrest: Halting the progression of the cell cycle at various checkpoints, most commonly G1 or G2/M phase.[4][8][9]

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

-

Modulation of Signaling Pathways: Interference with key cellular signaling pathways implicated in cancer cell proliferation and survival, such as PI3K/Akt and NF-κB.[6][10][11]

Given the established anticancer profile of the chalcone scaffold, this compound, with its multiple hydroxyl groups, is a compound of significant interest for investigation as a potential therapeutic agent. The hydroxylation pattern can influence the biological activity of chalcones.[3]

Quantitative Data on Anticancer Activity of Related Chalcones

| Chalcone Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 2'-hydroxy-2,5-dimethoxychalcone | Canine Lymphoma/Leukemia | 9.76 - 40.83 | [2] |

| 2'-hydroxy-4',6'-dimethoxychalcone | Canine Lymphoma/Leukemia | 9.18 - 46.11 | [2] |

| Butein (2',3,4,4'-tetrahydroxychalcone) | Breast Cancer (aromatase inhibition) | 3.75 | [8] |

| Xanthohumol | Breast Cancer (MDA-MB-231) | 6.7 | [5] |

| 2-hydroxychalcone | Breast Cancer (MDA-MB-231) | 4.6 | [5] |

| Panduratin A | Breast Cancer (MCF-7) | 15 (24h), 11.5 (48h) | [1] |

| Panduratin A | Breast Cancer (T47D) | 17.5 (24h), 14.5 (48h) | [1] |

| 2',4-dihydroxy-4',6'-dimethoxy-chalcone | Breast Cancer (MCF-7) | Not specified, but showed inhibition | [8] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela, MCF-7 | 3.204, 3.849 | [12] |

| Chalcone-pyrazole hybrid (31) | Hepatocellular Carcinoma | 0.5 - 4.8 | [2] |

| Chalcone 12 | Breast Cancer (MCF-7) | 4.19 | [13] |

| Chalcone 13 | Breast Cancer (MCF-7) | 3.30 | [13] |

Potential Anticancer Mechanisms of this compound

Based on the mechanisms elucidated for other polyhydroxychalcones, this compound is likely to exert its anticancer effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[1] Chalcones have been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[7]

-

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress and involves the regulation of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.[8][10] Polyhydroxychalcones can alter the balance of these proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.[6]

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8 and the downstream executioner caspases.

The following diagram illustrates a potential apoptosis induction pathway for this compound.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Induction of Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Many chemotherapeutic agents, including chalcones, function by arresting the cell cycle, thereby preventing cancer cells from dividing.[1] Chalcones have been reported to induce cell cycle arrest at the G1 or G2/M phases.[4][8][9] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[10]

For instance, some chalcones have been shown to downregulate Cyclin D1 and CDK4, leading to G1 arrest.[10] Others can cause an accumulation of cells in the G2/M phase.[4][8] The specific effect on the cell cycle can be cell-type and compound-specific.

The following diagram depicts a potential mechanism for G1 phase cell cycle arrest.

Caption: Proposed G1 cell cycle arrest pathway mediated by this compound.

Detailed Experimental Protocols

The following are standardized protocols for key in vitro assays to determine the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring cytotoxicity.[4]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A simplified workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.[6][14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

-